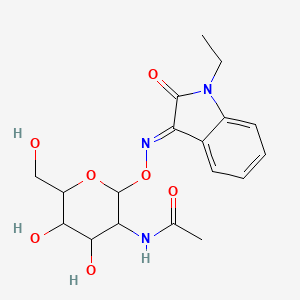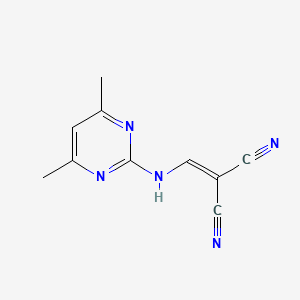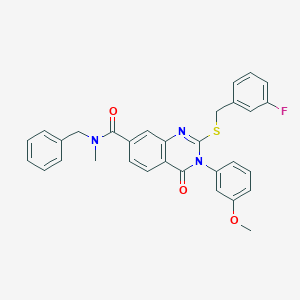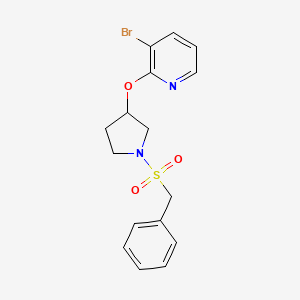![molecular formula C17H12ClN3OS2 B2880902 5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941927-96-4](/img/structure/B2880902.png)
5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiazolo[5,4-d]thiazoles are known for their rigid and coplanar structure with good electron-accepting tendency due to the presence of imine (C=N) groups and fused-heterocyclic rings . They are considered promising building blocks in the synthesis of semiconductors for plastic electronics .
Synthesis Analysis
The synthetic approach towards thiazolo[5,4-d]thiazoles involves a combination of three-step procedure: i -Ketcham reaction, ii – radical bromination, iii – Suzuki cross-coupling . The synthetic approach towards similar compounds is a combination of similar three-step procedure, differing from preparation of thiazolo[5,4-d]thiazoles in a final iii step utilizing Suzuki-type polymerization .Molecular Structure Analysis
Thiazolo[5,4-d]thiazoles have a fused (bi)heterocycle structure which is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiazolo[5,4-d]thiazoles include Ketcham reaction, radical bromination, and Suzuki cross-coupling .Physical And Chemical Properties Analysis
Thiazolo[5,4-d]thiazoles are known for their high oxidative stability and rigid planar structure . They also have reasonable HOMO and LUMO energy levels .Wissenschaftliche Forschungsanwendungen
Organic Electronics
The thiazolo[4,5-d]pyridazinone core structure is known for its electron-deficient nature, high oxidative stability, and planar configuration, which facilitates efficient π–π intermolecular overlap . This makes derivatives of this compound suitable for use in organic electronics, particularly as semiconducting materials in plastic electronics. Their rigid planar structure is beneficial for creating materials with high charge mobility, which is crucial for the performance of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Organic Photovoltaics
Compounds with a thiazolo[4,5-d]pyridazinone moiety have been explored for their potential in organic photovoltaic applications . The electron-accepting properties and structural rigidity contribute to efficient charge separation and transport, which are key factors in the performance of organic solar cells. The ability to fine-tune the electronic properties through functionalization makes it a promising candidate for the development of novel donor materials in bulk-heterojunction solar cells.
Organic Chromophores
The presence of a thiazolo[4,5-d]pyridazinone unit in small organic molecules provides a strong electron-accepting tendency due to the fused-heterocyclic rings and imine groups . This characteristic is advantageous for the design of D–π–A–π–D type linear chromophores for solution-processed bulk-heterojunction organic solar cells. Such chromophores can exhibit high power conversion efficiency due to improved absorption and electrochemical properties.
Semiconductor Synthesis
Thiazolo[4,5-d]pyridazinone derivatives can be used as building blocks in the synthesis of semiconductors . Their high oxidative stability and planar structure are desirable features for creating materials with good charge transport properties. These materials can be used in the fabrication of various electronic devices, including transistors and solar cells.
Material Science
The compound’s rigid and coplanar structure makes it a valuable component in material science, particularly in the development of new materials with specific electronic properties . Its ability to participate in strong intermolecular interactions can lead to materials with high thermal and chemical stability, which are essential for long-term applications.
Photonic Devices
Due to its electron-deficient nature and structural rigidity, the thiazolo[4,5-d]pyridazinone core can be utilized in the development of photonic devices . It can serve as a core moiety in the design of materials for light-emitting devices, where efficient electron transport and emission are required.
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thiazolo[5,4-d]thiazole-based covalent organic frameworks (cofs), have been shown to exhibit photocatalytic activity . This suggests that the compound may interact with light-sensitive targets.
Mode of Action
The compound’s mode of action is likely related to its photocatalytic properties. Thiazolo[5,4-d]thiazole heterocycles, which are part of the compound’s structure, have been shown to play a role in photocatalysis . Photocatalysis involves the absorption of light by the compound, leading to the generation of electron-hole pairs. These can then participate in various chemical reactions .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, in the case of photocatalysis, the generated electron-hole pairs can react with other molecules, leading to their oxidation or reduction . This can affect a variety of biochemical pathways, depending on the specific molecules involved.
Result of Action
The result of the compound’s action can vary depending on the specific targets and pathways involved. In the case of photocatalysis, the compound can facilitate various chemical reactions, leading to the production of new molecules . This can have various molecular and cellular effects, depending on the specific reactions involved.
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, the compound’s photocatalytic activity can be influenced by factors such as light intensity and wavelength . Additionally, factors such as pH can influence the compound’s solubility and stability .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-[(2-chlorophenyl)methyl]-2-methyl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3OS2/c1-10-19-15-16(24-10)14(13-7-4-8-23-13)20-21(17(15)22)9-11-5-2-3-6-12(11)18/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGOQGXMCDFNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chlorobenzyl)-2-methyl-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-Chloro-1-[4-(4-chloro-1-methylpyrrole-2-carbonyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2880826.png)





![7-(4-bromophenyl)-5-phenyl-N-(thiophen-2-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2880836.png)

![7-(benzylthio)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2880839.png)
![Methyl 3-[(2-hydroxy-4-methylsulfanylbutyl)sulfamoyl]-4-methoxybenzoate](/img/structure/B2880841.png)